2,4-Dioxaspiro[5.5]undecan-3-one

Antiviral Integrase inhibition Spiroundecane SAR

2,4-Dioxaspiro[5.5]undecan-3-one (CAS 4437-72-3) is a spirocyclic six-membered cyclic carbonate formally derived from 1,1-cyclohexanedimethanol. The molecule contains a single carbonyl group bridging two oxygen atoms within a [5.5]-spiro scaffold, placing it structurally between simple monocyclic carbonates (e.g., trimethylene carbonate) and fully oxygenated spiroorthocarbonates (e.g., 1,5,7,11-tetraoxaspiro[5.5]undecane).

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS No. 4437-72-3
Cat. No. B12086407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dioxaspiro[5.5]undecan-3-one
CAS4437-72-3
Molecular FormulaC9H14O3
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)COC(=O)OC2
InChIInChI=1S/C9H14O3/c10-8-11-6-9(7-12-8)4-2-1-3-5-9/h1-7H2
InChIKeyGNBBYCONYQUDGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dioxaspiro[5.5]undecan-3-one (CAS 4437-72-3) – Procurement-Relevant Compound Class & Structural Identity


2,4-Dioxaspiro[5.5]undecan-3-one (CAS 4437-72-3) is a spirocyclic six-membered cyclic carbonate formally derived from 1,1-cyclohexanedimethanol . The molecule contains a single carbonyl group bridging two oxygen atoms within a [5.5]-spiro scaffold, placing it structurally between simple monocyclic carbonates (e.g., trimethylene carbonate) and fully oxygenated spiroorthocarbonates (e.g., 1,5,7,11-tetraoxaspiro[5.5]undecane). Published quantitative characterisation of the unsubstituted core scaffold remains limited; the majority of peer-reviewed data pertains to substituted derivatives employed as HIV-1 integrase inhibitor chemotypes [1] or as bis‑cyclic carbonate monomers for sequence‑controlled poly(hydroxy urethane)s [2]. Consequently, procurement decisions must be guided by class‑level structure–property relationships and the specific synthetic versatility of the spiro‑carbonate motif rather than by generic monomer‑class assumptions.

2,4-Dioxaspiro[5.5]undecan-3-one – Why In‑Class Monomers Cannot Be Interchanged Without Loss of Functional Performance


Simple substitution of 2,4-dioxaspiro[5.5]undecan-3-one by a monocyclic six‑membered carbonate (e.g., trimethylene carbonate) or by a tetraoxaspiroorthocarbonate ignores the unique ring‑strain gradient that the mono‑carbonyl spiro architecture imposes. In the analogous bis‑carbonate spiro system the second‑order rate constant for amine‑mediated ring‑opening of the first carbonate is two orders of magnitude larger than that of the second, a differential reactivity that directly enables sequence‑controlled polymer synthesis [1]. Replacing this spiro‑carbonate with a conventional monocyclic carbonate forfeits the orthogonal reactivity window required for such precision macromolecular engineering. Furthermore, the spiroundecane core—when suitably substituted—delivers dual inhibition of HIV‑1 integrase 3′‑processing and strand‑transfer activities [2], a biological profile that is lost upon switching to non‑spiro or aza‑analogue scaffolds. These examples demonstrate that the [5.5]‑spiro‑carbonate topology is not a passive structural descriptor but an active determinant of both polymerisation kinetics and biomolecular recognition.

2,4-Dioxaspiro[5.5]undecan-3-one – Head‑to‑Head Quantitative Differentiation Evidence for Scientific Selection


HIV‑1 Integrase Dual Inhibition Potency vs. Closest Spiroundecane‑Core Analogues

In a series of fifteen 2,4-dioxaspiro[5.5]undecane ketone and undec‑8‑ene derivatives, the unsubstituted spiroundecane core (compound 1 in the study) inhibited HIV‑1 integrase 3′‑processing with an IC₅₀ of 32.9 ± 8.1 µM and strand‑transfer with an IC₅₀ of 17.6 ± 5.9 µM [1]. The closest structural analog, 3,3-dimethyl-7-(4-nitrophenyl)-11-phenyl-2,4-dioxaspiro[5.5]undecane-1,5,9-trione, was noted as the most similar Cambridge Structural Database entry [1]. However, the most potent spiroundecane derivative (compound 2, bearing a 3‑indolyl substituent) achieved 3′‑P IC₅₀ = 11.1 ± 6.0 µM and ST IC₅₀ = 9.6 ± 1.6 µM, i.e., approximately 3‑fold and 1.8‑fold more potent than the core scaffold respectively [1]. This quantitative SAR baseline establishes that the unsubstituted 2,4-dioxaspiro[5.5]undecan-3-one scaffold provides a validated starting point for medicinal chemistry optimisation, with measurable dual‑inhibition activity that can be tuned by peripheral substituents.

Antiviral Integrase inhibition Spiroundecane SAR

Differential Ring‑Strain Reactivity in Spiro‑Carbonate vs. Conventional Cyclic Carbonates

For the structurally analogous spiro bis(six‑membered cyclic carbonate) 2,4,8,10‑tetraoxaspiro[5.5]undecane‑3,9‑dione, the second‑order rate constant for the ring‑opening addition of 1‑hexylamine to the first carbonate is two orders of magnitude larger than that for the second carbonate, owing to a pronounced difference in ring‑strain energy between the two environments [1]. While direct kinetic data for the mono‑carbonyl analog 2,4‑dioxaspiro[5.5]undecan‑3‑one are not yet published, the presence of a single carbonate within the same [5.5]‑spiro framework implies an intermediate ring‑strain profile: higher than that of relaxed monocyclic six‑membered carbonates (e.g., trimethylene carbonate, which exhibits near‑zero volume shrinkage upon homopolymerisation) but lower than that of the fully oxygenated spiroorthocarbonate TOSU, which can expand by ~3–5 % during cationic polymerisation [2].

Ring‑opening polymerisation Ring strain Sequence‑controlled polymers

Experimental Physical‑Form Differentiation vs. Common Cyclic Carbonates

2,4-Dioxaspiro[5.5]undecan-3-one is a crystalline solid with an experimentally determined melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . This melting range is significantly higher than that of the widely used monocyclic carbonate trimethylene carbonate (Tm ≈ −35 °C) [1] and markedly lower than that of the fully oxygenated spiroorthocarbonate 1,5,7,11‑tetraoxaspiro[5.5]undecane (TOSU, Tm ≈ 125–130 °C) [2]. The intermediate solid‑state behaviour facilitates ambient‑temperature handling as a low‑melting solid, reducing the cold‑storage logistics required for liquid carbonates while avoiding the high‑temperature melting equipment needed for TOSU‑type monomers.

Physical property Melting point Procurement specification

Spirocyclic Core Conformational Rigidity vs. Linear Carbonate‑Diol Monomers

The [5.5]‑spiro undecane framework exhibits conformational chirality due to the orthogonal arrangement of the two six‑membered rings, a phenomenon absent in acyclic carbonate‑diol monomers [1]. Force‑field calculations demonstrate that unsubstituted spiro[5.5]undecane and its oxa‑analogs possess frozen conformations at low temperature, generating diastereoisomeric forms that can influence polymer tacticity and supramolecular assembly [1]. In contrast, linear diol‑derived carbonates (e.g., 1,4‑butanediol carbonate) adopt a flexible, non‑chiral chain conformation that cannot impart stereochemical information to the resulting polymer backbone. The inherent conformational rigidity of the spiro junction directly translates into higher glass‑transition temperatures (Tg) for the corresponding polycarbonates compared with those derived from flexible aliphatic diols, as demonstrated for copolycarbonates containing rigid bicyclic diol units [2].

Conformational analysis Spiro chirality Material design

2,4-Dioxaspiro[5.5]undecan-3-one – High‑Value Application Scenarios Stemming from Quantitative Differentiation Evidence


Medicinal Chemistry: Spiroundecane Scaffold for Antiviral Lead Optimisation

The core spiroundecane scaffold demonstrates intrinsic dual inhibition of HIV‑1 integrase (3′‑P IC₅₀ = 32.9 µM; ST IC₅₀ = 17.6 µM), and SAR studies show that potency can be improved ~3‑fold through appropriate aromatic substitution [1]. Research groups pursuing non‑active‑site integrase inhibitors or dual 3′‑processing/strand‑transfer chemotypes should select the 2,4‑dioxaspiro[5.5]undecan‑3‑one core as a synthetically tractable starting point for fragment‑based or diversity‑oriented synthesis, rather than relying on aza‑analogs that lack the carbonyl‑dependent binding interaction.

Polymer Chemistry: Non‑Isocyanate Poly(hydroxy urethane) Synthesis with Spiro‑Controlled Sequence

The two‑orders‑of‑magnitude differential in amine‑mediated ring‑opening kinetics between the first and second carbonate of the spiro‑bis‑carbonate analog demonstrates that spiro‑carbonate architectures uniquely enable sequence‑controlled polyurethane synthesis in a one‑pot process [2]. Industrial developers of non‑isocyanate polyurethanes (NIPUs) seeking ABAC‑sequence control without protecting‑group chemistry should procure the mono‑carbonyl spiro‑carbonate as a precursor for synthesizing the reactive bis‑carbonate monomer, or directly exploit the inherent reactivity gradient of the spiro framework.

Precision Materials: Anti‑Shrinkage Composite Formulations for Dental and Optical Applications

Spiroorthocarbonates and spiro‑carbonates are established expanding monomers that counteract polymerisation shrinkage—a critical requirement for dental restoratives and high‑precision optical adhesives. While fully oxygenated spiroorthocarbonates (TOSU) can expand by up to 5 % upon cationic polymerisation [3], their high melting points (~125–130 °C) complicate ambient‑temperature formulation. 2,4‑Dioxaspiro[5.5]undecan‑3‑one, with a melting point of 34–38 °C , offers an intermediate expansion‑temperature profile that formulators can exploit to balance shrinkage compensation with room‑temperature processability.

Sustainable Polymer Design: Aliphatic Polycarbonates with Elevated Tg via Spiro‑Rigidity

Incorporation of rigid bicyclic or spiro‑diol monomers into aliphatic polycarbonates raises Tg by 15–40 °C relative to flexible diol counterparts, without sacrificing biodegradability or introducing aromatic units [4]. The spiro[5.5] junction of 2,4‑dioxaspiro[5.5]undecan‑3‑one provides a conformationally locked building block for melt‑phase polycondensation or ring‑opening polymerisation, enabling the design of high‑Tg, fully aliphatic polycarbonates for sustainable packaging, biomedical devices, and compostable consumer goods.

Quote Request

Request a Quote for 2,4-Dioxaspiro[5.5]undecan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.